molecular formula C22H28O4 B12738333 12-Deoxy-7,8-dihydrocalanolide A CAS No. 183904-52-1

12-Deoxy-7,8-dihydrocalanolide A

Cat. No.: B12738333
CAS No.: 183904-52-1
M. Wt: 356.5 g/mol
InChI Key: WWBDRUXXEARXEK-OLZOCXBDSA-N
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Description

12-Deoxy-7,8-dihydrocalanolide A is a synthetic or naturally derived coumarin analog structurally related to the calanolide family of compounds. These modifications likely influence its pharmacokinetic properties, such as solubility, metabolic stability, and antiviral activity. Calanolides are non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1, and structural analogs like 12-Deoxy-7,8-dihydrocalanolide A may exhibit enhanced or altered bioactivity compared to their precursors .

Properties

CAS No.

183904-52-1

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(16S,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13-tetraen-4-one

InChI

InChI=1S/C22H28O4/c1-6-7-14-11-17(23)25-20-16-10-12(2)13(3)24-19(16)15-8-9-22(4,5)26-21(15)18(14)20/h11-13H,6-10H2,1-5H3/t12-,13+/m1/s1

InChI Key

WWBDRUXXEARXEK-OLZOCXBDSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C3C[C@H]([C@@H](OC3=C4CCC(OC4=C12)(C)C)C)C

Canonical SMILES

CCCC1=CC(=O)OC2=C3CC(C(OC3=C4CCC(OC4=C12)(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Deoxy-7,8-dihydrocalanolide A involves several steps, starting from the natural extraction of calanolides from Calophyllum lanigerum. The synthetic route typically includes the reduction of calanolide A to 7,8-dihydrocalanolide A, followed by the removal of the hydroxyl group at the 12th position to yield 12-Deoxy-7,8-dihydrocalanolide A .

Industrial Production Methods

These processes include solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

12-Deoxy-7,8-dihydrocalanolide A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

12-Deoxy-7,8-dihydrocalanolide A has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The calanolide family and related coumarin derivatives share structural motifs but differ in functional groups, stereochemistry, and biological activity. Below is a detailed comparison based on available evidence (Table 1):

Table 1: Comparison of 12-Deoxy-7,8-dihydrocalanolide A with Structural Analogs

Compound Source Structural Features Antiviral Activity (HIV-1) Key References
Calanolide A Calophyllum lanigerum C12 hydroxyl, 7,8-unsaturated coumarin Inhibits reverse transcriptase; IC₅₀ ~0.1 μM
7,8-Dihydrocalanolide B Calophyllum lanigerum 7,8-saturated coumarin Retains activity with improved metabolic stability
Cordatolide A/B Calophyllum cordato-oblongum C10/C11 methyl substituents Moderate NNRTI activity; IC₅₀ ~1–5 μM
Suksdorfin Angelica morii Pyrocoumarin scaffold Inhibits viral replication in T-cells
12-Deoxy-7,8-dihydrocalanolide A Synthetic/Natural* C12 deoxy, 7,8-saturated coumarin Hypothesized enhanced lipophilicity; activity under investigation N/A

*Note: Direct evidence for the natural occurrence or synthesis of 12-Deoxy-7,8-dihydrocalanolide A is absent in the provided sources.

Key Findings:

Deoxygenation at C12 may enhance membrane permeability (log P ~3.0–3.5 estimated) compared to hydroxylated analogs like Calanolide A (log P ~2.5) .

Mechanistic Differences: Calanolides bind to the HIV-1 reverse transcriptase "palm" domain, disrupting catalytic activity. The absence of the C12 hydroxyl in 12-Deoxy-7,8-dihydrocalanolide A could alter binding kinetics or resistance profiles .

Bioavailability and Toxicity: Higher lipophilicity (predicted log P ~3.0) may improve BBB penetration but increase CYP450 inhibition risks (e.g., CYP1A2 inhibition noted in structurally related compounds) .

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